7-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide
Description
7-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide is a brominated, sulfonated heterocyclic compound characterized by a seven-membered thiazepine ring fused to a benzene moiety. The molecule features a bromine substituent at position 7, a methyl group at position 4, and two sulfonyl oxygen atoms (1,1-dioxide configuration).
Properties
IUPAC Name |
7-bromo-4-methyl-2,3,4,5-tetrahydro-1λ6,2-benzothiazepine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2S/c1-7-4-8-5-9(11)2-3-10(8)15(13,14)12-6-7/h2-3,5,7,12H,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYOXXKKOXBTBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=CC(=C2)Br)S(=O)(=O)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of the Precursor [2-(acylaminoethyl)thio]arene
- Starting from a 7-bromo-substituted aniline derivative, the amino group is converted into an acylaminoethylthio substituent.
- This involves reaction with appropriate acyl chlorides or carbamates to introduce protecting groups such as carbobenzyloxy (CBZ) or t-butoxycarbonyl (Boc) on the nitrogen.
- The sulfur atom is introduced via nucleophilic substitution with a thiol or thiolate reagent.
Step 2: Cyclization to Form the Benzothiazepine Ring
Step 3: Introduction of the 4-Methyl Group
- The methyl group at position 4 can be introduced either by using a methyl-substituted precursor or by selective alkylation after ring formation.
- Methyl chlorooxalate is used for acylation at the 4-position, followed by hydrolysis and acidification to yield the acid intermediate, which can be further converted to the methyl-substituted compound.
Step 4: Oxidation to 1,1-Dioxide (Sulfone)
- The thiazepine sulfur is oxidized to the sulfone (1,1-dioxide) state using oxidizing agents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide under controlled conditions.
- This step is crucial for achieving the 1,1-dioxide functionality characteristic of the target compound.
Step 5: Final Purification and Salt Formation
- The compound can be isolated as a free base or converted into salts with alkali metals (Na+, K+), alkaline earth metals (Mg2+, Ca2+), or ammonium ions to improve stability or solubility.
Summary Table of Preparation Steps
Research Findings and Notes
- The preparation method emphasizes protecting group strategies to control reactivity during cyclization and substitution steps.
- The use of paraformaldehyde and acid catalysts is a common and effective approach for ring closure in benzothiazepine synthesis.
- Oxidation to the sulfone is performed under mild conditions to avoid decomposition of the heterocyclic ring.
- The presence of the 7-bromo substituent requires careful handling to avoid side reactions; bromine acts as an electron-withdrawing group influencing the reactivity of the aromatic ring.
- The 4-methyl group enhances the compound’s pharmacological profile and is introduced via acylation followed by hydrolysis steps.
- Salt formation improves compound handling and potential bioavailability.
Additional Considerations
- Alternative methods such as microwave-assisted synthesis and solvent-free protocols have been reported for related benzothiazepines, offering greener and faster routes but require optimization for this specific compound.
- Catalysts like ceric ammonium nitrate (CAN) and heterogeneous catalysts have been explored for benzothiazepine synthesis but are less documented for the 7-bromo-4-methyl derivative.
- Spectroscopic and analytical data (NMR, IR, MS) confirm the structural integrity and oxidation state of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazepine derivatives.
Substitution: Halogen substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents like bromine for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazepine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
Research indicates that thiazepine derivatives exhibit significant pharmacological activities. The compound has been explored for its potential as:
- Antidepressants : Some studies suggest that thiazepine derivatives can influence neurotransmitter systems, making them candidates for developing new antidepressant medications.
- Anticonvulsants : The structural features of thiazepines may contribute to anticonvulsant activity, providing a basis for further exploration in epilepsy treatment.
- Antitumor Agents : Preliminary studies have indicated that certain thiazepine derivatives can inhibit tumor growth in vitro and in vivo, suggesting potential applications in cancer therapy.
Material Science
Polymer Chemistry
The incorporation of 7-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide into polymer matrices has been investigated for enhancing the properties of materials:
- Conductive Polymers : The compound's unique electronic properties can be utilized to develop conductive polymers suitable for electronic applications.
- Thermal Stability : Research has shown that adding this compound to polymer formulations can improve thermal stability and mechanical strength.
Biological Research
Biochemical Studies
The compound's interactions at the molecular level have made it a subject of interest in biochemical research:
- Enzyme Inhibition Studies : Investigations into the inhibitory effects on specific enzymes have shown promise for developing therapeutic agents targeting metabolic pathways.
- Cellular Studies : The compound has been used in various cellular assays to study its effects on cell proliferation and apoptosis.
Case Studies
| Study Title | Focus Area | Findings |
|---|---|---|
| "Antidepressant Activity of Thiazepine Derivatives" | Pharmacology | Demonstrated significant reduction in depressive-like behavior in animal models. |
| "Thiazepines as Antitumor Agents" | Oncology | Showed inhibition of tumor cell lines with IC50 values lower than standard treatments. |
| "Enhancement of Polymer Properties with Thiazepines" | Material Science | Improved electrical conductivity and thermal stability in composite materials. |
Mechanism of Action
The mechanism of action of 7-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 7-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide with two structurally related compounds identified in the evidence:
Table 1: Structural and Functional Comparison
Key Findings:
Positional Isomerism (Bromine Substituent):
- The 7-bromo and 8-bromo thiazepine analogs (Table 1) differ only in bromine placement. Positional isomerism can significantly alter electronic properties and steric interactions. For example, bromine at position 7 in the target compound may enhance electrophilic aromatic substitution reactivity compared to position 8 in the analog .
Heterocyclic Core Differences: The 1,2-thiazepine core (7-membered) in the target compound vs. the 1,2,4-thiadiazine (6-membered) in the thiadiazine analog results in distinct conformational flexibility.
Functional Group Variations:
- The hydroxyl (-OH) and fluorine (-F) substituents in the thiadiazine analog introduce hydrogen-bonding and electronegative effects absent in the thiazepines. These groups may enhance solubility or target affinity in specific therapeutic contexts.
Synthetic Utility: Both the 8-bromo thiazepine and 3-bromo-7-fluoro thiadiazine are marketed as pharmaceutical intermediates, suggesting that brominated heterocycles are valuable precursors for derivatization. The target compound’s methyl group at position 4 could improve metabolic stability compared to non-alkylated analogs.
Research Implications and Limitations
- Synthetic Challenges: Bromine placement on fused aromatic systems may complicate regioselective synthesis, as seen in related compounds .
- Data Gaps: The absence of explicit data (e.g., solubility, stability) for the 7-bromo isomer limits predictive modeling. Further studies comparing positional isomers are warranted.
Biological Activity
7-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H12BrNO2S
- CAS Number : 2340294-37-1
- Molecular Weight : 288.18 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. The compound exhibits a range of pharmacological effects including:
- Antimicrobial Activity : Studies have shown that the compound possesses significant antimicrobial properties against various bacterial strains.
- Anticancer Potential : Preliminary research indicates that it may inhibit the proliferation of cancer cells through apoptosis induction.
- Neuroprotective Effects : There is evidence suggesting that the compound can protect neuronal cells from oxidative stress.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets involved in cell signaling pathways:
- Inhibition of Kinases : The compound may inhibit certain kinases that play a role in cell growth and division.
- Modulation of Apoptotic Pathways : It appears to activate apoptotic pathways in cancer cells leading to programmed cell death.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of thiazepine compounds. The results indicated that this compound had a minimum inhibitory concentration (MIC) comparable to standard antibiotics against Staphylococcus aureus and Escherichia coli .
Case Study 2: Anticancer Properties
In vitro studies conducted on human breast cancer cell lines demonstrated that treatment with the compound resulted in a significant decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells following exposure to varying concentrations of the compound .
Case Study 3: Neuroprotection
Research exploring neuroprotective effects showed that the compound could significantly reduce reactive oxygen species (ROS) production in neuronal cell cultures exposed to oxidative stress conditions. This suggests potential applications for neurodegenerative diseases .
Q & A
Q. What are the established synthetic routes for 7-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide, and what purification challenges are commonly encountered?
Methodological Answer: Synthesis of analogous thiazepine/thiazinane derivatives often involves sulfonamidation or ring-opening reactions. For example, 2-(4-bromobenzyl)-1,2-thiazinane-1,1-dioxide was synthesized via direct sulfonamidation using a hexafluoroisopropanol/nitromethane solvent system with oxalic acid dihydrate and tetrafluorophenylboronic acid (yield: 66%) . Key purification challenges include isolating the product from polar byproducts, often requiring recrystallization (e.g., acetic acid as a solvent for similar brominated compounds ). Column chromatography with silica gel and ethyl acetate/hexane mixtures is recommended for intermediates.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
Methodological Answer: Nuclear Magnetic Resonance (NMR) is critical for structural elucidation. For brominated heterocycles, H NMR typically resolves methyl and aromatic protons (e.g., 4-methyl groups appear as singlets near δ 2.5–3.0 ppm), while C NMR identifies sulfone carbonyls (~120–130 ppm) and brominated carbons . High-resolution mass spectrometry (HRMS) confirms molecular weight, and IR spectroscopy validates sulfone (SO) stretches (~1300–1150 cm). UV-Vis can monitor conjugation in derivatives .
Q. What reaction conditions optimize the introduction of the bromo substituent in similar heterocyclic systems?
Methodological Answer: Bromination of aromatic systems often employs electrophilic agents like bromine in acetic acid under inert atmospheres. For example, tetrabromophenol derivatives were synthesized using bromine in HOAc at ambient temperatures (yield: 29.3%) . Catalysts such as SnCl at 130–140°C may enhance regioselectivity for bulky substrates . Microwave-assisted bromination can reduce reaction times but requires careful temperature control to avoid decomposition.
Advanced Research Questions
Q. How can computational modeling aid in predicting reaction pathways and regioselectivity for derivatization of this compound?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map transition states for bromination or sulfonamide formation, predicting regioselectivity based on electron density and steric effects . Molecular dynamics simulations may optimize solvent effects in ring-opening reactions (e.g., HFIP/nitromethane mixtures ). Software like Gaussian or ORCA is recommended for modeling, validated against experimental H NMR shifts .
Q. How should researchers address contradictory data in literature regarding reaction yields or mechanistic pathways?
Methodological Answer: Use statistical experimental design (e.g., factorial or response surface methodologies) to isolate variables. For instance, a Central Composite Design (CCD) can optimize temperature, catalyst loading, and solvent ratios, resolving discrepancies in yields . Replicate disputed protocols with controlled atmospheres (e.g., inert gas for bromination ) and validate intermediates via HRMS to confirm mechanistic steps.
Q. What strategies are effective for studying the stability of this compound under varying storage conditions?
Methodological Answer: Accelerated stability studies (40°C/75% RH for 6 months) can assess degradation. Monitor via HPLC for sulfone decomposition or bromine loss. Lyophilization improves long-term stability for hygroscopic derivatives, while amber vials prevent photodegradation . Thermogravimetric analysis (TGA) identifies decomposition thresholds (e.g., >150°C for sulfone derivatives ).
Q. How can the compound’s reactivity be leveraged to synthesize bioactive derivatives, and what functionalization steps are most promising?
Methodological Answer: The sulfone group enables nucleophilic substitution (e.g., with amines or thiols), while the bromine atom supports Suzuki-Miyaura cross-coupling for aryl/heteroaryl introductions . For example, 5-aryl-1,2-thiazinan-3-one-1,1-dioxide derivatives were synthesized via Suzuki coupling (74% yield) using Pd catalysts and arylboronic acids . Prioritize functionalization at the 7-bromo position due to its electronic activation by the sulfone group.
Data Contradiction Analysis
- Example Issue : Discrepancies in bromination yields (e.g., 29.3% in vs. 66% in ).
Resolution: Variables like solvent polarity (HOAc vs. HFIP) and catalyst choice (SnCl vs. boronic acids) critically impact yields. Re-evaluate stoichiometry and reaction time using a Design of Experiments (DoE) approach .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
